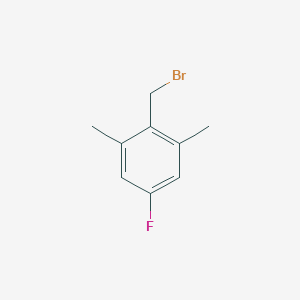

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique

Synthesis of Block Copolymers

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: can be utilized as an initiator in the synthesis of block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the creation of well-defined polymers with controlled molecular weights and structures, which are essential in developing advanced materials with specific properties .

Organic Building Blocks

This compound serves as a versatile organic building block for the preparation of beta-substituted acrylates. These acrylates are crucial intermediates in synthesizing various polymers, coatings, and adhesives, offering a wide range of applications in material science .

Synthesis of Beta-Lactams

Beta-lactams, a class of antibiotics including penicillins, can be synthesized by cyclization of amides derived from 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene . This process is vital for pharmaceutical research and drug development .

Preparation of Peroxide Initiators

The compound can be used to prepare peroxide initiators, which are essential in initiating vinyl polymerization to obtain block copolymers. These initiators play a significant role in controlling the polymerization process, affecting the molecular weight and dispersity of the resulting polymers .

Fluorination Reactions

In organic synthesis, fluorination reactions are important for introducing fluorine atoms into molecules, which can significantly alter their chemical and physical properties2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene can participate in such reactions to produce fluorinated derivatives with potential applications in medicinal chemistry and agrochemicals .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFDMAKFLLWGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CBr)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627484 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

CAS RN |

200799-19-5 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

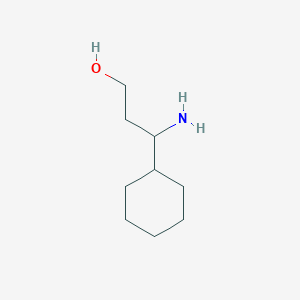

![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)